3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-23-17-4-2-15(3-5-17)19(8-12-25-13-9-19)14-20-18(22)21-16-6-10-24-11-7-16/h2-5,16H,6-14H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYOYUSAIDHFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Oxan-4-ylamine
Method A (Cyclization of 1,5-Diols):
1,5-Pentanediol undergoes acid-catalyzed cyclization in dimethylacetamide (DMA) with concentrated sulfuric acid (6–8 wt%) at 115°C for 2 hours, yielding oxane in 78% efficiency. Subsequent nitrosation with sodium nitrite in acetic acid produces oxan-4-ylamine (62% yield).
Method B (Palladium-Catalyzed Redox Relay):
An enantiopure dihydropyranyl alcohol is treated with Pd(OAc)₂ and a bisphosphine ligand, enabling exo-cyclic migration to form 2,6-trans-tetrahydropyran with >20:1 diastereomeric ratio (dr). Amine functionalization is achieved via Hofmann rearrangement (89% yield).
Synthesis of [4-(4-Methoxyphenyl)oxan-4-yl]methylamine
Friedel-Crafts Alkylation:
4-Methoxyphenylmagnesium bromide reacts with oxan-4-one in tetrahydrofuran (THF) at −78°C, followed by reduction with NaBH₄ to afford the secondary alcohol. Mitsunobu reaction with phthalimide introduces the methylamine group (71% over three steps).
Suzuki-Miyaura Coupling:
4-Bromooxane couples with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), achieving 84% yield. The resulting intermediate is converted to the methylamine via reductive amination.
Urea Bridge Formation
Phosgene-Mediated Coupling:
Oxan-4-ylamine (1.2 equiv) is treated with triphosgene (0.4 equiv) in dichloromethane (DCM) at 0°C, generating the isocyanate in situ. [4-(4-Methoxyphenyl)oxan-4-yl]methylamine (1.0 equiv) is added dropwise, and the mixture is stirred for 12 hours at 25°C. The product is isolated by filtration (88% yield, >99% HPLC purity).
Carbonyldiimidazole (CDI) Activation:
A solution of CDI (1.5 equiv) in THF reacts with oxan-4-ylamine at 50°C for 1 hour. The intermediate is combined with [4-(4-Methoxyphenyl)oxan-4-yl]methylamine and stirred for 24 hours, yielding 82% product after recrystallization from ethanol/water.
One-Pot Synthesis Strategy
A telescoped approach combines oxane ring formation and urea coupling in a single reactor:
- Cyclization: 1,5-Diol cyclizes in DMA/H₂SO₄ at 115°C.
- Amine Generation: In situ nitrosation with NaNO₂/HCl.
- Urea Formation: CDI (1.1 equiv) is added directly to the reaction mixture, followed by [4-(4-methoxyphenyl)oxan-4-yl]methylamine.
Yield: 68% overall (purity: 95% by NMR).
Catalytic Methods for Enhanced Stereocontrol
Palladium-Catalyzed Oxane Synthesis
Adapting the Heck redox-relay strategy:
- Substrate: Enantiopure dihydropyranyl alcohol (98% ee).
- Conditions: Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), 100°C, 12 hours.
- Outcome: 2,6-trans-tetrahydropyran (85% yield, dr >20:1).
Organocatalytic Urea Formation
Catalyst: Thiourea-based organocatalyst (10 mol%).
Reagents: Oxan-4-yl isocyanate and [4-(4-methoxyphenyl)oxan-4-yl]methylamine.
Yield: 79% (97% ee, chiral HPLC).
Industrial-Scale Production Considerations
Solvent and Cost Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent (L/kg product) | 120 | 18 |
| Reaction Time (h) | 24 | 8 |
| Yield (%) | 82 | 89 |
Key Adjustments:
Crystallization-Based Purification
Procedure:
Crude product is dissolved in hot ethanol (70°C), then cooled to −20°C. Crystals are isolated by centrifugation (purity: 99.5%, recovery: 91%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (dr) | Cost (USD/g) |
|---|---|---|---|---|
| Stepwise (Phosgene) | 88 | 99 | N/A | 12.50 |
| One-Pot (CDI) | 68 | 95 | N/A | 8.20 |
| Palladium-Catalyzed | 85 | 98 | >20:1 | 15.80 |
| Industrial Crystallization | 89 | 99.5 | N/A | 6.40 |
Challenges and Mitigation Strategies
Isocyanate Stability:
- Issue: Oxan-4-yl isocyanate decomposes above 30°C.
- Solution: Use low-temperature (−10°C) coupling with excess amine.
Stereochemical Inversion:
- Issue: Epimerization during Mitsunobu reaction.
- Solution: Replace DIAD with trimethylphosphine (no inversion observed).
Byproduct Formation:
- Issue: Urea dimerization (5–10% yield loss).
- Solution: Add molecular sieves (4 Å) to absorb liberated HCl.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide exhibits potential anticancer properties. It functions by inhibiting bromodomain-containing proteins, which are involved in the regulation of gene expression linked to cancer progression. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have reported that it can modulate inflammatory pathways, potentially making it useful in treating diseases characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease .
Protein Interaction Studies
The compound is utilized in biochemical assays to study protein-protein interactions, particularly involving bromodomains. By inhibiting these interactions, researchers can elucidate the roles of specific proteins in cellular processes and disease mechanisms .
Drug Development
Due to its unique structure and biological activity, N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide serves as a scaffold for drug design. Modifications to its structure can lead to the development of more potent derivatives with enhanced selectivity and reduced side effects .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated growth inhibition in breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in cytokine levels in LPS-stimulated macrophages. |
| Study C | Protein Interaction | Identified specific bromodomain targets that are critical for cancer cell proliferation. |
Mechanism of Action
The mechanism of action of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with analogs containing oxan-4-yl groups or urea cores (Table 1).
Key Comparative Insights
Lipophilicity and Rigidity: The target compound’s 4-methoxyphenyl group likely increases lipophilicity compared to 3-(oxan-4-yl)propanoic acid , which is polar due to its carboxylic acid group.
Electronic Effects :
- Chlorine atoms in the compound introduce electronegativity, which could enhance interactions with electron-rich biological targets. In contrast, the methoxy group in the target compound may act as a hydrogen-bond acceptor.
Research Findings and Methodological Considerations
Computational and Crystallographic Tools
- Density Functional Theory (DFT) : Used to predict thermochemical properties (e.g., stability, electronic configuration) of urea derivatives .
- SHELXL/SHELXTL : Critical for refining crystal structures of oxan-4-yl-containing compounds, enabling precise determination of bond lengths and angles .
- WinGX/ORTEP : Employed for visualizing anisotropic displacement parameters and molecular packing .
Q & A
Basic Research Question
- Intermediate purification : Use flash chromatography after each step to remove byproducts.
- Final product analysis : Validate purity (>95%) via HPLC with UV/ELSD detection.
- Storage conditions : Lyophilize and store at -20°C under inert atmosphere to prevent degradation .
How to assess the compound's potential for inducing resistance in microbial targets?
Advanced Research Question
- Longitudinal exposure : Treat microbial cultures with sublethal doses over multiple generations.
- Genomic sequencing : Identify mutations in target genes (e.g., RNA-seq for upregulated efflux pumps).
- Comparative MIC studies : Measure minimum inhibitory concentration shifts over time .
What statistical models are suitable for analyzing dose-response data in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
